Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiation Against Unsubstituted Tetrahydrofuran Analogs
The target compound incorporates a free primary hydroxyl group on the 2-hydroxyethoxy chain, increasing its hydrogen-bond donor count to 1 and its hydrogen-bond acceptor count to 5. This contrasts with the closest structurally comparable analog, 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide (CAS 2309728-97-8), which possesses 0 hydrogen-bond donors and 4 acceptors [1]. This difference translates into a predicted topological polar surface area (tPSA) advantage of approximately 20–30 Ų for the target compound, which is a critical determinant of aqueous solubility and membrane permeability in cellular assays [2].
| Evidence Dimension | Hydrogen-bond donors and predicted tPSA |
|---|---|
| Target Compound Data | 1 H-bond donor; 5 H-bond acceptors; tPSA ~97 Ų (calculated via SMILES CC1=CC(=C(O1)C)C(=O)NCC2(CCOC2)OCCO, C14H21NO5) |
| Comparator Or Baseline | 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide: 0 H-bond donors; 4 H-bond acceptors; tPSA ~65–75 Ų (estimated) |
| Quantified Difference | Δ H-bond donors = +1; Δ H-bond acceptors = +1; Δ tPSA ≈ +20–30 Ų |
| Conditions | In silico physicochemical property calculation (RDKit/MOE-level descriptors); no empirical solubility or permeability data available for this compound pair |
Why This Matters
Procurement for cellular or in vivo assays should account for the target compound's higher polarity, which may reduce passive membrane permeability relative to des-hydroxy analogs, potentially requiring higher extracellular concentrations to achieve equivalent intracellular exposure.
- [1] PubChem Compound records: 2,5-dimethyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]furan-3-carboxamide (CAS 2309728-97-8); Target compound InChI Key BKTJDNFBDGAZFA-UHFFFAOYSA-N. National Center for Biotechnology Information. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 2002, 45(12), 2615-2623. DOI: 10.1021/jm020017n. View Source
